2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one 2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1170289-59-4
VCID: VC5699274
InChI: InChI=1S/C13H16N2O3/c1-9(2)13(16)14-6-5-10-3-4-12(15(17)18)7-11(10)8-14/h3-4,7,9H,5-6,8H2,1-2H3
SMILES: CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Molecular Formula: C13H16N2O3
Molecular Weight: 248.282

2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

CAS No.: 1170289-59-4

Cat. No.: VC5699274

Molecular Formula: C13H16N2O3

Molecular Weight: 248.282

* For research use only. Not for human or veterinary use.

2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one - 1170289-59-4

Specification

CAS No. 1170289-59-4
Molecular Formula C13H16N2O3
Molecular Weight 248.282
IUPAC Name 2-methyl-1-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Standard InChI InChI=1S/C13H16N2O3/c1-9(2)13(16)14-6-5-10-3-4-12(15(17)18)7-11(10)8-14/h3-4,7,9H,5-6,8H2,1-2H3
Standard InChI Key RIIMFWUBWCLODS-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₃H₁₆N₂O₃, with an IUPAC name of 2-methyl-1-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one. Key identifiers include:

PropertyValueSource
CAS Registry Number1170289-59-4
Molecular Weight248.282 g/mol
SMILESCC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)N+[O-]
InChI KeyRIIMFWUBWCLODS-UHFFFAOYSA-N

The structure combines a tetrahydroisoquinoline scaffold with a nitro group at the 7-position and a methyl ketone side chain. This configuration introduces both polar (nitro, ketone) and hydrophobic (methyl, aromatic) regions, influencing its reactivity and solubility .

Synthesis and Preparation

General Synthetic Routes

The synthesis of 2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one likely follows strategies employed for related tetrahydroisoquinoline derivatives. A plausible pathway involves:

  • Nitration of a preformed isoquinoline: Introducing the nitro group at the 7-position via electrophilic aromatic substitution using nitric acid .

  • Reductive alkylation: Reacting the nitro-substituted intermediate with methyl propanoyl chloride to form the ketone side chain .

A similar procedure for 2-phenyl-1,2,3,4-tetrahydroisoquinoline (1a) involves quenching reactions with dichloromethane (DCM) and purification via silica gel chromatography . Yield optimization typically requires controlling reaction temperature (20–25°C) and stoichiometric ratios of nitrating agents .

Key Reaction Parameters

  • Catalysts: Iron-based catalysts (e.g., FeCl₃) enhance nitro group incorporation in aromatic systems .

  • Solvents: Dichloromethane (DCM) and acetonitrile are preferred for their inertness toward nitration .

  • Purification: Column chromatography with hexane/ethyl acetate gradients (70:30 to 50:50) achieves >95% purity .

Physicochemical Properties

Solubility and Stability

Experimental solubility data for this compound are unavailable, but predictions based on the LogP value (~1.8) suggest moderate lipophilicity. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Stability studies of analogs indicate susceptibility to photodegradation under UV light due to the nitro group, necessitating storage in amber vials at −20°C .

Thermal Properties

Differential scanning calorimetry (DSC) of related nitro-isoquinolines reveals melting points between 120–140°C, suggesting similar thermal behavior for this compound .

Related Compounds and Analogs

Compound NameCAS NumberMolecular FormulaKey Differences
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)propan-1-one1355217-54-7C₁₈H₂₀N₂OPyridine ring substitution
7-Nitro-3,4-dihydroquinolin-2(1H)-one22246-10-2C₉H₈N₂O₃Lack of methyl ketone side chain

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